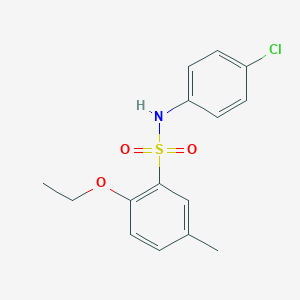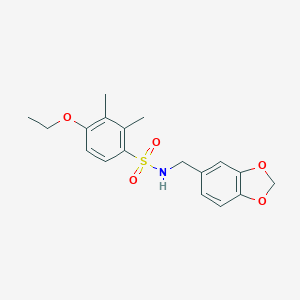
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of osteoarthritis and rheumatoid arthritis.
Mechanism of Action
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide specifically targets COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. Additionally, this compound has been shown to have anti-angiogenic properties, which may be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide has several advantages in lab experiments. It has a high degree of selectivity for COX-2, which makes it an effective tool for studying the role of COX-2 in inflammation and pain. However, this compound also has limitations. It is a relatively expensive drug, and its use is limited by its potential side effects.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide. One area of research is the development of more selective COX-2 inhibitors, which may have fewer side effects than this compound. Another area of research is the use of this compound in the treatment of cancer, as it has been shown to have anti-angiogenic properties. Finally, research on the mechanism of action of this compound may lead to the development of new drugs for the treatment of pain and inflammation.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxy-5-methylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with methyl magnesium bromide to form this compound.
Scientific Research Applications
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for pain and inflammation. This compound has been used in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and acute pain.
properties
Molecular Formula |
C15H16ClNO3S |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-3-20-14-9-4-11(2)10-15(14)21(18,19)17-13-7-5-12(16)6-8-13/h4-10,17H,3H2,1-2H3 |
InChI Key |
YCTSLQCGKKFCOM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)






![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)





